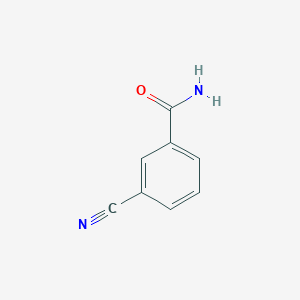

3-Cyanobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVSWFCADWSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187985 | |

| Record name | Benzamide, m-cyano- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3441-01-8 | |

| Record name | 3-Cyanobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3441-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, m-cyano- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Cyanobenzamide (CAS: 3441-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzamide, with a CAS number of 3441-01-8, is a versatile organic compound featuring both a nitrile (-C≡N) and an amide (-CONH₂) functional group attached to a benzene ring at the meta position.[1] This unique substitution pattern imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and a key building block in the development of novel therapeutic agents.[2] Its applications span from the creation of complex molecular scaffolds to its use in the synthesis of anti-inflammatory and anti-cancer drugs.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential role in biological pathways and its application in drug discovery workflows.

Physicochemical Properties

This compound is typically a white to off-white solid that is soluble in polar organic solvents.[1] The presence of the amide group allows for hydrogen bonding, which influences its solubility and interactions with biological systems, while the cyano group enhances its reactivity in nucleophilic substitution reactions.[1]

| Property | Value | Source |

| CAS Number | 3441-01-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆N₂O | [1][2][4] |

| Molecular Weight | 146.15 g/mol | [2][4] |

| Melting Point | 222 °C (in acetonitrile) | [3] |

| Boiling Point (Predicted) | 327.7 ± 25.0 °C | [3] |

| pKa (Predicted) | 15.10 ± 0.50 | N/A |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in polar organic solvents | [1] |

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the cyano and amide groups.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the amide, the nitrile carbon, and the six aromatic carbons. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |

| Amide Protons | 7.5 - 8.5 | Broad Singlet | 2H |

| Aromatic Protons | 7.6 - 8.3 | Multiplet | 4H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| C=O (Amide) | ~167 |

| Aromatic C-CN | ~112 |

| Aromatic C-CONH₂ | ~135 |

| Aromatic C-H | 129 - 134 |

| C≡N (Nitrile) | ~118 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3100 (broad) |

| C≡N Stretch (Nitrile) | 2240 - 2220 (sharp, medium) |

| C=O Stretch (Amide) | ~1660 (strong) |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 146. The fragmentation pattern would likely involve the loss of the amide group, the cyano group, and other characteristic cleavages of the aromatic ring.

| m/z | Proposed Fragment |

| 146 | [M]⁺ (Molecular Ion) |

| 129 | [M - NH₃]⁺ |

| 102 | [M - CONH₂]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of this compound from 3-Cyanobenzoyl Chloride

This protocol describes a common method for the synthesis of amides from acyl chlorides.

Materials:

-

3-Cyanobenzoyl chloride

-

Ammonium hydroxide (concentrated)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-cyanobenzoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Transfer the mixture to a separatory funnel and wash with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[6][7][8][9]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[10]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven or desiccator.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

IR Spectroscopy:

-

Obtain an IR spectrum of the purified solid this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

Introduce a small amount of the purified sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Role in Biological Pathways and Drug Discovery

While no specific signaling pathway has been definitively elucidated for this compound itself, its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) suggests a potential role in the PARP inhibition pathway.[11][12][13][14][15] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.[11] The benzamide moiety is a common pharmacophore in many PARP inhibitors.[11][12][13][15]

Caption: Potential PARP Inhibition Pathway by this compound.

This compound is a valuable building block in fragment-based drug discovery (FBDD), a powerful strategy for identifying lead compounds.[16][17][18][19][20] In this approach, small molecular fragments are screened for binding to a biological target. Promising fragments, such as this compound, can then be elaborated or linked together to generate more potent and selective drug candidates.

Caption: Fragment-Based Drug Discovery Workflow using this compound.

Conclusion

This compound is a commercially available and synthetically versatile compound with significant potential in chemical research and drug development. Its well-defined physicochemical properties and reactive functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Furthermore, its potential role as a PARP inhibitor and its utility as a fragment in drug discovery highlight its importance for scientists and professionals in the pharmaceutical industry. Further exploration of its biological activities and the development of novel synthetic methodologies will undoubtedly continue to expand the applications of this valuable chemical entity.

References

- 1. CAS 3441-01-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-CYANO-BENZAMIDE CAS#: 3441-01-8 [chemicalbook.com]

- 4. This compound | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CYANO-BENZAMIDE | 3441-01-8 [chemicalbook.com]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. Home Page [chem.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]

- 12. CA2350941A1 - Benzamide analogues as parp dna repair enzyme inhibitors - Google Patents [patents.google.com]

- 13. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. obn.org.uk [obn.org.uk]

- 18. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 19. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of m-Cyanobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cyanobenzamide (3-cyanobenzamide) is a versatile aromatic compound featuring both a cyano and a carboxamide functional group. This unique substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals. An understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physicochemical properties of m-cyanobenzamide, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Core Physicochemical Properties

The physicochemical characteristics of a molecule dictate its behavior in various chemical and biological systems. For m-cyanobenzamide, these properties are crucial for predicting its solubility, permeability, and potential interactions with biological targets.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | m-Cyanobenzamide, 3-Cyano-benzamide | [1] |

| CAS Number | 3441-01-8 | [1] |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 171-174 °C | - |

| Boiling Point (Predicted) | 373.9 ± 25.0 °C | - |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | - |

Solubility and Partitioning

Table of Experimentally Determined Solubility of Benzamide

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |

| Water | 20 | 1.35 | [2] |

| Ethanol | 25 | Soluble (50 mg/mL) | [2] |

| Methanol | 25 | Highly Soluble | [3] |

| Acetone | 25 | Soluble | [3] |

| Ethyl Acetate | 25 | Soluble | [3] |

| Acetonitrile | 25 | Slightly Soluble | [3] |

| DMSO | - | Soluble | [4] |

It is anticipated that the cyano group in m-cyanobenzamide would influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to benzamide.

| Property | Value (Predicted) | Source |

| LogP (Octanol-Water Partition Coefficient) | 0.5 | [1] |

The predicted LogP value suggests that m-cyanobenzamide has a relatively balanced hydrophilic-lipophilic character.

Acidity and Basicity

The ionization state of a molecule at physiological pH is governed by its pKa value(s). This is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| pKa (Predicted) | 14.24 ± 0.40 (most acidic) | - |

| pKa of Benzamide (Experimental) | ~13 (in H₂O), 23.3 (in DMSO) | [5] |

The amide proton of m-cyanobenzamide is weakly acidic. The predicted pKa is in a similar range to that of benzamide.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental methodologies. The following sections detail standard protocols for key measurements.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline m-cyanobenzamide is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of material into the bottom. The tube is then inverted and tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

-

m-Cyanobenzamide

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of m-cyanobenzamide is added to a known volume of the solvent in a vial. The "excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: The vials are sealed and placed on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. A portion of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles. Centrifugation can be used prior to filtration for samples with fine particles.

-

Quantification: The concentration of m-cyanobenzamide in the clear filtrate is determined using a suitable analytical method. A calibration curve of known concentrations of m-cyanobenzamide in the same solvent should be prepared for accurate quantification.

pKa Determination (Potentiometric Titration)

Principle: This method involves the titration of a solution of the compound with a strong acid or base. The pKa is determined from the inflection point of the resulting pH titration curve.

Materials:

-

m-Cyanobenzamide

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Co-solvent if necessary (e.g., methanol or DMSO, for compounds with low aqueous solubility)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Solution Preparation: A known concentration of m-cyanobenzamide is dissolved in a suitable solvent (e.g., a water/co-solvent mixture).

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The titrant (NaOH for an acidic proton) is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Biological Relevance and Applications

m-Cyanobenzamide serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for a range of therapeutic applications.

Role in the Synthesis of PARP Inhibitors

A significant application of m-cyanobenzamide and its isomers is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6] PARP is a family of enzymes involved in DNA repair.[7] Inhibitors of PARP have shown considerable promise as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] The benzamide moiety is a common structural feature in many PARP inhibitors, and the cyano group can be a key synthetic handle for constructing the heterocyclic core structures essential for their inhibitory activity.[6] For instance, 3-aminobenzamide, a related compound, is a known PARP inhibitor that has been studied for its ability to potentiate the cytotoxicity of DNA alkylating agents in cancer cell lines.[8][9]

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

Caption: A schematic workflow for determining the equilibrium solubility of m-Cyanobenzamide using the shake-flask method.

Logical Relationship: Physicochemical Properties and Drug Development

Caption: A diagram illustrating the critical influence of key physicochemical properties on the ADME profile, bioavailability, and overall success of a drug candidate.

Conclusion

m-Cyanobenzamide is a compound of significant interest due to its utility as a synthetic intermediate. This guide has summarized its key physicochemical properties, providing both known and predicted values to aid researchers in its application. The detailed experimental protocols for melting point, solubility, and pKa determination offer practical guidance for the characterization of this and similar molecules. While extensive biological data on m-cyanobenzamide itself is limited, its role in the synthesis of potent molecules like PARP inhibitors underscores its importance in drug discovery and development. A thorough understanding of its physicochemical profile is the foundation for unlocking its full potential in creating novel and effective therapeutic agents.

References

- 1. This compound | C8H6N2O | CID 76974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. Benzamide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyanobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyanobenzamide (m-cyanobenzamide), a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived public data, typical and predicted values are provided to guide researchers in the structural elucidation of this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | ~8.25 | s | 1H |

| Aromatic H | ~8.15 | d | 1H |

| Aromatic H | ~7.85 | d | 1H |

| Aromatic H | ~7.65 | t | 1H |

| Amide H | 7.5 - 8.0 (broad) | s | 2H |

Note: Chemical shifts are predictions and can vary based on solvent and instrument parameters.

Table 2: 13C NMR Spectroscopic Data (Typical Ranges)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 175 |

| Aromatic C-CN | 110 - 115 |

| C≡N (Nitrile) | 117 - 120 |

| Aromatic CH | 125 - 135 |

| Aromatic C-C=O | 130 - 140 |

Source: Typical chemical shift ranges for amides, nitriles, and substituted aromatic compounds.

Table 3: IR Spectroscopic Data (Typical Absorption Bands)

| Functional Group | Absorption Range (cm-1) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Sharp, Medium |

| C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| N-H Bend (Amide II) | 1550 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

Source: General IR absorption tables for organic functional groups.

Table 4: Mass Spectrometry Data (Predicted)

| Adduct | m/z (Predicted) |

| [M+H]+ | 147.05530 |

| [M+Na]+ | 169.03724 |

| [M-H]- | 145.04074 |

| [M]+• | 146.04747 |

Source: Predicted Collision Cross Section data from PubChem.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

1H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

13C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the peaks in the 1H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the center of the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample like this compound, a direct insertion probe can be used.

-

The sample is then volatilized by heating under a high vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This process ejects an electron from the molecule, forming a positively charged molecular ion (M+•).

-

-

Mass Analysis:

-

The newly formed ions are accelerated by an electric field and travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Navigating the Solubility Landscape of 3-Cyanobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzamide is a key intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This technical guide addresses the current landscape of solubility data for this compound, providing a framework for its experimental determination. While publicly available quantitative solubility data is scarce, this document offers detailed experimental protocols and a clear workflow to empower researchers to generate reliable in-house data.

Introduction to this compound

This compound is a white to off-white solid organic compound.[1] Its molecular structure, featuring both a cyano and an amide group on a benzene ring, allows for hydrogen bonding and polar interactions, influencing its solubility.[1] It is generally recognized as being soluble in polar organic solvents.[1] However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL, mol/L, or mole fraction) in various organic solvents at different temperatures. This data gap necessitates a robust experimental approach for researchers working with this compound.

Quantitative Solubility Data

Table 1: Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| e.g., Methanol | e.g., 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| e.g., Ethanol | e.g., 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| e.g., Acetone | e.g., 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| e.g., Acetonitrile | e.g., 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| e.g., Ethyl Acetate | e.g., 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| e.g., Dichloromethane | e.g., 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data can be obtained through various analytical techniques. The choice of method often depends on the properties of the solute and solvent, as well as the available instrumentation. Below are detailed protocols for three widely used methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, immediately filter the solution using a syringe filter into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The temperature should be well below the compound's melting point (approximately 222 °C).[2]

-

Drying and Weighing: After complete evaporation of the solvent, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

UV/Vis Spectroscopy Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV/Vis region and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Sample Preparation and Measurement: Withdraw a sample of the clear supernatant and filter it as described in the Gravimetric Method. Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution is then calculated by multiplying the result by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or when the solute has a low solubility.

Materials:

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column (e.g., C18)

-

This compound

-

Selected organic solvent(s)

-

HPLC-grade solvents for the mobile phase

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.

-

Preparation of Standard Solutions and Calibration Curve: Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent. Prepare a series of standard solutions of decreasing concentrations by serial dilution. Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

-

Sample Preparation and Analysis: Withdraw a sample of the clear supernatant and filter it. Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution is then calculated by multiplying the result by the dilution factor.

Experimental Workflow Visualization

The general process for the experimental determination of solubility can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines the key steps involved.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the qualitative statement that this compound is soluble in polar organic solvents provides a general guideline, the lack of quantitative data in the public domain presents a challenge for researchers requiring precise solubility information for process development, formulation, and other research applications. This technical guide provides a framework for addressing this knowledge gap by offering detailed and adaptable experimental protocols for the gravimetric, UV/Vis spectroscopic, and HPLC methods. By following these standardized procedures, researchers can generate the accurate and reliable solubility data necessary to advance their work with this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanobenzamide Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of this compound and its derivatives. These compounds are versatile intermediates in the synthesis of biologically active molecules and are of significant interest in pharmaceutical and materials science research.[1] This document details the synthetic pathways, analytical characterization protocols, and explores the pharmacological relevance of this class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several routes, often starting from commercially available materials. A common strategy involves the functionalization of a pre-existing benzonitrile or benzamide core.

General Synthetic Pathway

A prevalent method for producing cyanobenzaldehydes, which are key precursors, involves the amidation and subsequent dehydration of dichloromethylbenzoyl chloride.[2] This intermediate can then be further modified to yield the desired benzamide derivative.

A generalized workflow for the synthesis is outlined below.

Experimental Protocol: Synthesis of 3-Cyanobenzaldehyde

The following protocol is a representative example for the synthesis of 3-cyanobenzaldehyde, a key intermediate.[2]

-

Amidation of 3-(Dichloromethyl)benzoyl Chloride: 3-(Dichloromethyl)benzoyl chloride is reacted with ammonia water to form 3-(dichloromethyl)benzamide.[2]

-

Dehydration: The resulting 3-(dichloromethyl)benzamide is then dehydrated using a reagent such as thionyl chloride or acetic anhydride to yield 3-(dichloromethyl)benzonitrile.[2]

-

Hydrolysis: The 3-(dichloromethyl)benzonitrile is hydrolyzed, often with a zinc catalyst, to produce 3-cyanobenzaldehyde.[2] The product can be purified by crystallization from water.[2]

Characterization of this compound Derivatives

The structural confirmation of synthesized this compound derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed insight into the carbon-hydrogen framework of the molecule.

-

¹H NMR: Reveals the electronic environment and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Quantitative Data Summary

The following tables summarize typical spectroscopic data for a parent compound, 3-cyanobenzaldehyde, which serves as a key intermediate.[3] The data for derivatives will vary based on their specific substitutions.

Table 1: ¹H NMR Data for 3-Cyanobenzaldehyde [3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (H-C=O) | ~10.1 | Singlet |

| Aromatic H | ~8.15 | Singlet |

| Aromatic H | ~8.10 | Doublet |

| Aromatic H | ~7.90 | Doublet |

| Aromatic H | ~7.65 | Triplet |

Note: Chemical shifts can vary depending on the solvent and instrument.[3]

Table 2: ¹³C NMR Data for 3-Cyanobenzaldehyde [3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~190.5 |

| Aromatic C | ~138.0 |

| Aromatic C | ~137.5 |

| Aromatic C | ~134.0 |

| Aromatic C | ~130.5 |

| Aromatic C | ~130.0 |

| Nitrile (C≡N) | ~117.5 |

| Aromatic C (ipso to CN) | ~113.0 |

Table 3: Key IR Absorption Bands for 3-Cyanobenzaldehyde [3]

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2230 | Nitrile (C≡N) Stretch |

| ~1705 | Carbonyl (C=O) Stretch |

| ~2850, ~2750 | Aldehyde C-H Stretch |

Table 4: Mass Spectrometry Data for 3-Cyanobenzaldehyde [3]

| m/z | Assignment |

|---|---|

| 131 | [M]⁺ (Molecular Ion) |

| 130 | [M-H]⁺ |

| 103 | [M-CO]⁺ |

| 102 | [M-HCO]⁺ |

Experimental Protocols for Characterization

NMR Spectroscopy Protocol: [3]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for oils).

-

Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol: [3]

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio of the resulting ions.

Biological Activity and Signaling Pathways

Derivatives of benzamide are a well-established class of compounds with significant biological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities.[4][5][6] The incorporation of a cyano group can modulate these activities and provide a handle for further synthetic modifications.

Potential Anticancer Activity: Inhibition of NF-κB Signaling

One potential mechanism of action for benzamide derivatives is the inhibition of inflammatory and cell survival pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5] The enzyme IKKβ is a critical kinase in this pathway, and its inhibition is a validated strategy in cancer therapy.[5] Structural analogues have demonstrated the ability to inhibit IKKβ, leading to reduced cancer cell growth.[5]

The diagram below illustrates the canonical NF-κB signaling pathway, a potential target for this compound derivatives.

Antimicrobial Activity

Certain benzamide derivatives have been investigated as potential antibacterial agents, acting as inhibitors of the FtsZ protein, which is crucial for bacterial cell division.[4] Modifications to the benzamide scaffold can lead to compounds with significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of 3-Cyanobenzamide in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – 3-Cyanobenzamide, a versatile aromatic compound, serves as a critical cornerstone in the synthesis of a diverse array of biologically active molecules. This technical guide offers an in-depth exploration of the known biological relevance and potential activities of this compound, with a focus on its instrumental role as a chemical scaffold and synthetic precursor for researchers, scientists, and professionals in drug development. While direct, potent biological activity of this compound itself is not extensively documented, its structural motifs are central to the function of numerous therapeutic agents.

Introduction to this compound

This compound (m-cyanobenzamide) is an organic compound featuring a benzamide core with a nitrile group at the meta-position.[1] This unique arrangement of functional groups—a hydrogen bond-donating and -accepting amide and an electron-withdrawing cyano group—makes it a valuable and reactive intermediate in organic synthesis.[1][2] Its primary significance in the biomedical field lies in its use as a foundational building block for creating more complex and potent pharmaceutical agents, particularly in the realms of oncology and inflammatory diseases.[2][3]

Role as a Precursor to Biologically Active Molecules

The true potential of this compound is unlocked through its chemical derivatization. The cyano and amide groups provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

Synthesis of PARP Inhibitors

A paramount application of this compound's derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The related compound, 3-aminobenzamide, which can be synthesized from this compound, is a well-established PARP inhibitor.[4][5] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

The general workflow for leveraging a this compound-related precursor in the synthesis and evaluation of a PARP inhibitor is outlined below.

Caption: Generalized workflow for synthesizing and evaluating a PARP inhibitor.

Development of Anti-inflammatory and Other Therapeutic Agents

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Structure-activity relationship (SAR) studies on various benzamide derivatives have revealed that modifications to the benzene ring and the amide group can significantly influence biological activity.[6] For instance, benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and acetylcholinesterase, both of which are important targets in cancer and neurodegenerative diseases, respectively.[3][6] The position of substituents on the benzamide ring is critical for potent and selective inhibition.[6]

Direct Biological Interactions and Research Applications

While not a potent drug candidate on its own, this compound is utilized in biochemical research to probe enzyme-ligand interactions and as a starting point for fragment-based drug discovery.[3] Its utility in these contexts stems from its relatively simple structure and the well-defined chemical properties of its functional groups.

Enzyme Inhibition Studies

There is limited public data on the direct, potent inhibition of specific enzymes by this compound. However, its derivatives have been shown to inhibit various enzymes. For context, the inhibitory activities of some benzamide derivatives against different enzyme targets are summarized in the table below.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

| Benzamide Derivatives | Histone Deacetylase 1 (HDAC1) | Varies (nM to µM range) | [3] |

| Picolinamide Derivatives | Acetylcholinesterase (AChE) | 2.49 ± 0.19 µM (for compound 7a) | [1][6] |

| Benzimidazole Derivatives | Bradykinin B1 Receptor | 0.3 nM - 3500 nM | [4] |

Note: The activities listed are for derivatives and not this compound itself. This table illustrates the potential of the broader benzamide chemical class.

Signaling Pathway Modulation by Derivatives

The most well-characterized signaling pathway influenced by a close derivative of this compound is the DNA damage response pathway, through the action of PARP inhibitors like 3-aminobenzamide.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Pivotal Role of 3-Cyanobenzamide as a Versatile Intermediate in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-cyanobenzamide has emerged as a crucial and versatile intermediate, underpinning the development of a diverse array of pharmaceuticals. Its unique bifunctional nature, possessing both a reactive cyano group and a pharmacophoric benzamide moiety, allows for its facile incorporation into complex molecular architectures. This technical guide provides a comprehensive overview of this compound's utility in drug discovery, with a particular focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of targeted cancer therapy. This document details the chemical properties, synthesis, and reactivity of this compound, and presents a specific experimental protocol for its conversion to the active pharmaceutical ingredient (API), 3-aminobenzamide, a known PARP inhibitor. Furthermore, it elucidates the critical role of the PARP signaling pathway in DNA repair and its therapeutic targeting in oncology.

Introduction: The Strategic Importance of Intermediates in Drug Synthesis

The efficient and cost-effective production of pharmaceuticals relies heavily on the availability of versatile and well-characterized chemical intermediates. This compound (m-cyanobenzamide) is a prime example of such a scaffold, offering chemists a stable yet reactive platform for molecular elaboration.[1] Its utility spans the synthesis of anti-inflammatory, analgesic, and anti-cancer drugs, as well as agrochemicals.[1] The presence of both a cyano and an amide group allows for a wide range of chemical transformations, including nucleophilic additions, reductions, and cross-coupling reactions, making it a valuable tool in the drug discovery arsenal.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is essential for its effective use in synthesis and for ensuring the quality and purity of the final drug substance.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [2] |

| Molecular Weight | 146.15 g/mol | [2] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | 222 °C | |

| Solubility | Soluble in polar organic solvents | |

| CAS Number | 3441-01-8 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=CC(=C1)C(=O)N)C#N | [2] |

| InChI | InChI=1S/C8H6N2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H2,10,11) | [2] |

Application in Drug Discovery: Synthesis of a PARP Inhibitor

A significant application of this compound in drug discovery is its role as a precursor to 3-aminobenzamide, a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP).[3][4][5][6] PARP inhibitors represent a major advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.

Synthesis of 3-Aminobenzamide from this compound

The conversion of this compound to 3-aminobenzamide is achieved through the selective reduction of the cyano group to an aminomethyl group. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize 3-aminobenzamide by the reduction of this compound.

Materials and Reagents:

-

This compound

-

Methanol (reagent grade)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-aminobenzamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-aminobenzamide.

Expected Yield: High yields are typically reported for this type of reduction.

Safety Precautions:

-

Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst with care, preferably as a wet paste.

Spectroscopic Data

This compound (Starting Material)

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 1H), 8.15 (d, J=7.8 Hz, 1H), 8.05 (br s, 1H), 7.90 (d, J=7.8 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.55 (br s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 166.5, 136.1, 134.8, 132.3, 130.1, 129.8, 118.4, 111.9 |

3-Aminobenzamide (Product) [7][8]

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 7.65 (br s, 1H), 7.15 (t, J=7.8 Hz, 1H), 7.05 (s, 1H), 6.90 (d, J=7.8 Hz, 1H), 6.60 (d, J=7.8 Hz, 1H), 5.20 (s, 2H), 4.90 (br s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 168.3, 149.2, 135.5, 129.0, 116.8, 115.0, 114.2 |

Biological Context: The PARP Signaling Pathway and its Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[5][9][10][11] PARP-1, the most abundant member, acts as a DNA damage sensor.[12]

The Role of PARP in DNA Repair

Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and becomes activated.[8][11] It then utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, including histones.[12][13] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process through the base excision repair (BER) pathway.[11]

Therapeutic Strategy: Synthetic Lethality

In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised. These cells become heavily reliant on the BER pathway, and therefore PARP-1, to repair SSBs. When PARP is inhibited in these cells, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[8] Since the HR pathway is deficient, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death.[10] This concept, known as "synthetic lethality," is the basis for the clinical efficacy of PARP inhibitors in BRCA-mutated cancers.

Experimental Workflow: From Intermediate to Biological Evaluation

The journey from a chemical intermediate like this compound to a potential drug candidate involves a structured workflow encompassing synthesis, purification, characterization, and biological testing.

Conclusion

This compound stands as a testament to the critical role of well-designed intermediates in the advancement of drug discovery. Its chemical versatility and strategic positioning within synthetic routes to high-value therapeutic agents, such as PARP inhibitors, underscore its importance. The straightforward conversion of this compound to the potent PARP inhibitor 3-aminobenzamide provides a clear and compelling example of its utility. As the demand for novel and effective therapeutics continues to grow, the strategic application of intermediates like this compound will undoubtedly remain a cornerstone of medicinal chemistry and pharmaceutical development. This guide has provided a comprehensive technical overview to aid researchers and scientists in leveraging the full potential of this valuable molecular building block.

References

- 1. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. selleckchem.com [selleckchem.com]

- 5. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]

- 6. 3-Aminobenzamide(3544-24-9) 1H NMR [m.chemicalbook.com]

- 7. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. {Supplementary Data} [rsc.org]

- 10. WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

The Pivotal Role of 3-Cyanobenzamide as a Scaffold for Potent Enzyme Inhibitors in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The InChI key PAQVSWFCADWSLB-UHFFFAOYSA-N identifies 3-Cyanobenzamide , a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While possessing limited intrinsic biological activity, its true value lies in its role as a foundational scaffold for the synthesis of highly potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of this compound, with a particular focus on its derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT), two critical targets in oncology and other therapeutic areas.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the controlled hydrolysis of 3-cyanobenzonitrile. Enzymatic hydrolysis offers a highly selective and efficient method for this conversion.

Experimental Protocol: Enzymatic Hydrolysis of 3-Cyanobenzonitrile

This protocol outlines a typical procedure for the enzymatic conversion of 3-cyanobenzonitrile to this compound.

Materials:

-

3-Cyanobenzonitrile

-

Immobilized nitrilase enzyme (e.g., from Rhodococcus rhodochrous)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Reaction vessel with temperature and pH control

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a suspension of 3-cyanobenzonitrile in the phosphate buffer. The substrate concentration is typically in the range of 50-200 g/L.

-

Enzyme Addition: Add the immobilized nitrilase to the reaction mixture. The enzyme loading is typically 1-5% (w/w) of the substrate.

-

Reaction Conditions: Maintain the reaction temperature at 30-40°C and the pH at 7.5. Stir the mixture at a constant rate to ensure adequate mixing.

-

Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion of 3-cyanobenzonitrile and the formation of this compound.

-

Reaction Termination and Product Isolation: Once the reaction reaches the desired conversion (typically >99%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

Extraction: Extract the aqueous filtrate with ethyl acetate to transfer the this compound into the organic phase.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Crystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

This compound Derivatives as PARP Inhibitors

A key application of the this compound scaffold is in the development of PARP inhibitors. The benzamide moiety is a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, allowing these inhibitors to competitively bind to the catalytic domain of PARP enzymes. 3-Aminobenzamide, a close derivative, is a well-characterized PARP inhibitor.

Quantitative Data for PARP Inhibitors

The following table summarizes key quantitative data for 3-aminobenzamide and a related fluorinated derivative.

| Compound | Target | Assay Type | IC50 | Ki | EC50 | Pharmacokinetic Parameter | Value |

| 3-Aminobenzamide | PARP1 | Enzymatic | ~30 µM[1] | - | - | - | - |

| 3-Aminobenzamide | PARP | Cellular (CHO cells) | ~50 nM[2][3][4] | - | - | - | - |

| 3-Amino-N-2,2,2-trifluoroethylbenzamide (3-ABA-TFE) | - | - | - | - | - | Cmax (in rats, 400 mg/kg IP) | Maximum tissue signals at ~2 days[5] |

| Tmax (in rats) | ~2 days[5] | ||||||

| Bioavailability | - |

Note: Pharmacokinetic data for 3-aminobenzamide itself is limited in the public domain; the data for the fluorinated derivative provides an indication of its in vivo behavior.

Experimental Protocol: In Vitro PARP1 Activity Assay

This protocol describes a common method for assessing the inhibitory activity of compounds like 3-aminobenzamide against PARP1.[3]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., nicked calf thymus DNA)

-

β-NAD+ (Nicotinamide adenine dinucleotide)

-

3-Aminobenzamide (or other test inhibitors)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

96-well assay plates (black, flat-bottom)

-

Fluorescent plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of 3-aminobenzamide in PARP assay buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

-

PARP assay buffer

-

Activated DNA (final concentration, e.g., 50 ng/reaction)

-

3-Aminobenzamide dilution or vehicle control

-

Recombinant PARP1 enzyme (final concentration, e.g., 50 ng/reaction)

-

-

Initiation of Reaction: Add β-NAD+ (final concentration, e.g., 0.5 mM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30-37°C for 30-60 minutes with gentle agitation.

-

Detection: Stop the reaction and measure the remaining NAD+ or the product formation using a suitable detection reagent (e.g., a fluorescent developer that detects NADH formed in a coupled reaction).

-

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

This compound Derivatives as NAMPT Inhibitors

The cyanoguanidine moiety, which can be derived from this compound, is a key feature of a class of potent NAMPT inhibitors.[6] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cancer cell metabolism and survival.

Quantitative Data for Cyanoguanidine-based NAMPT Inhibitors

The following table presents IC50 values for representative cyanoguanidine-containing NAMPT inhibitors.

| Compound | Target | Assay Type | Cell Line | IC50 |

| Compound 5 | NAMPT | Biochemical | - | 2.5 nM[6] |

| Cellular (Proliferation) | A2780 (Ovarian) | 9.7 nM[6] | ||

| Compound 15 | NAMPT | Cellular (Proliferation) | A2780 (Ovarian) | 0.025 nM[7] |

| Cellular (Proliferation) | MCF-7 (Breast) | 0.33 nM[7] |

Experimental Protocol: In Vitro NAMPT Inhibition Assay

This protocol outlines a method for measuring the inhibitory activity of cyanoguanidine derivatives against NAMPT.[8]

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

NAMPT assay buffer

-

Cyanoguanidine test compounds

-

Coupled enzyme system for NADH detection (e.g., NMNAT, alcohol dehydrogenase)

-

Ethanol

-

96-well assay plates (black, flat-bottom)

-

Fluorescent microplate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the cyanoguanidine compounds in the assay buffer.

-

Reaction Mixture Preparation: In each well, add the following:

-

NAMPT assay buffer

-

Test inhibitor or vehicle control

-

Recombinant NAMPT enzyme

-

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of nicotinamide, PRPP, and ATP to start the NAMPT reaction.

-

Coupled Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT. Subsequently, in the presence of ethanol, alcohol dehydrogenase reduces NAD+ to NADH.

-

Detection: Measure the fluorescence of the generated NADH (excitation ~340 nm, emission ~460 nm).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathway: NAMPT Inhibition and Cancer Cell Metabolism

In Vivo Efficacy Assessment

The therapeutic potential of this compound derivatives is ultimately evaluated in preclinical in vivo models. The following protocol provides a general framework for assessing the anti-tumor efficacy of a PARP inhibitor in a breast cancer xenograft model.[9][10]

Experimental Protocol: In Vivo Efficacy in an MCF-7 Xenograft Model

Materials:

-

Female immunodeficient mice (e.g., athymic nude or NSG mice)

-

MCF-7 human breast cancer cells

-

Matrigel

-

3-Aminobenzamide (or other test compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture MCF-7 cells under standard conditions.

-

Harvest and resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

-

When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer 3-aminobenzamide or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection at a specific mg/kg dose).

-

-

Monitoring:

-

Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).

-

Observe the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

-

Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the compound.

-

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its structural features provide a robust scaffold for the development of potent and selective inhibitors of key enzymes implicated in cancer and other diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its derivatives in the quest for novel therapeutics. The strategic application of this scaffold in the design of PARP and NAMPT inhibitors highlights its significance in the development of targeted therapies that exploit the specific vulnerabilities of cancer cells. Further exploration of this privileged structure is likely to yield new and improved therapeutic agents in the future.

References

- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 2. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempaign.net [chempaign.net]

- 5. Biodistribution and pharmacokinetics of the (19)F-labeled radiosensitizer 3-aminobenzamide: assessment by (19)F MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. precisionfda.org [precisionfda.org]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

3-Cyanobenzamide safety, handling, and MSDS information

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Cyanobenzamide

For Researchers, Scientists, and Drug Development Professionals